4-Isobutyl-6-methyl-pyridine-2-carboxylic acid hydrochloride
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Overview
Description
4-Isobutyl-6-methyl-pyridine-2-carboxylic acid hydrochloride is a chemical compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyl-6-methyl-pyridine-2-carboxylic acid hydrochloride typically involves the reaction of 4-isobutyl-6-methylpyridine with a carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent. The resulting carboxylic acid is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
4-Isobutyl-6-methyl-pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
4-Isobutyl-6-methyl-pyridine-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Isobutyl-6-methyl-pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the context of its use and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Isobutyl-6-methyl-pyridine-2-carboxylic acid
- 4-Isobutyl-6-methyl-pyridine-2-carboxamide
- 4-Isobutyl-6-methyl-pyridine-2-carboxylate
Uniqueness
4-Isobutyl-6-methyl-pyridine-2-carboxylic acid hydrochloride is unique due to its specific chemical structure and properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C11H16ClNO2 |
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Molecular Weight |
229.70 g/mol |
IUPAC Name |
6-methyl-4-(2-methylpropyl)pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-7(2)4-9-5-8(3)12-10(6-9)11(13)14;/h5-7H,4H2,1-3H3,(H,13,14);1H |
InChI Key |
HEEHISSJLSSFJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)O)CC(C)C.Cl |
Origin of Product |
United States |
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